Anti-inflammatory peptide 1
Overview
Description
Anti-Inflammatory Peptide 1 is a bioactive peptide known for its potent anti-inflammatory properties. It is derived from various natural sources, including plants, animals, and microorganisms. This peptide plays a crucial role in modulating the immune response and reducing inflammation, making it a valuable compound in medical and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Anti-Inflammatory Peptide 1 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Activation of Amino Acids: Amino acids are activated using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of this compound involves large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as Escherichia coli or yeast, to produce the peptide in large quantities .
Chemical Reactions Analysis
Types of Reactions: Anti-Inflammatory Peptide 1 undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds, which stabilize its structure.
Reduction: Reduction reactions can break disulfide bonds, leading to changes in the peptide’s conformation.
Substitution: Amino acid residues in the peptide can be substituted to modify its properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Site-directed mutagenesis or chemical modification techniques are used for substitution reactions.
Major Products: The major products formed from these reactions include modified peptides with altered stability, activity, or binding properties .
Scientific Research Applications
Anti-Inflammatory Peptide 1 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.
Biology: The peptide is studied for its role in modulating immune responses and reducing inflammation.
Medicine: this compound is investigated for its potential therapeutic applications in treating inflammatory diseases, such as arthritis and inflammatory bowel disease.
Industry: The peptide is used in the development of anti-inflammatory drugs and as an additive in cosmetic products to reduce skin inflammation
Mechanism of Action
The mechanism of action of Anti-Inflammatory Peptide 1 involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Anti-Inflammatory Peptide 1 can be compared with other similar compounds, such as:
Antiflammin: Another anti-inflammatory peptide with similar immunomodulatory properties.
N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP): A peptide known for its anti-inflammatory and antifibrotic effects.
Bee Venom Peptides: Peptides derived from bee venom that exhibit anti-inflammatory and antimicrobial properties.
Uniqueness: this compound is unique due to its specific amino acid sequence and its ability to modulate multiple inflammatory pathways simultaneously. This makes it a versatile and potent anti-inflammatory agent .
Properties
IUPAC Name |
3-[[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[5-amino-2-[(2-amino-4-methylsulfanylbutanoyl)amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-[(1-carboxy-2-hydroxyethyl)amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H82N12O14S2/c1-24(2)21-31(42(67)54-32(22-35(60)61)43(68)56-33(23-58)45(70)71)55-44(69)36(25(3)4)57-41(66)28(12-8-10-18-47)52-38(63)27(11-7-9-17-46)51-40(65)30(16-20-73-6)53-39(64)29(13-14-34(49)59)50-37(62)26(48)15-19-72-5/h24-33,36,58H,7-23,46-48H2,1-6H3,(H2,49,59)(H,50,62)(H,51,65)(H,52,63)(H,53,64)(H,54,67)(H,55,69)(H,56,68)(H,57,66)(H,60,61)(H,70,71) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZUZGWPOCVGGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H82N12O14S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1079.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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